9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
The compound is related to a family of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which have been investigated for their potential as multitarget drugs for treating neurodegenerative diseases. These compounds act as dual-target-directed A1/A2A adenosine receptor antagonists, and some have shown the ability to inhibit monoamine oxidases (MAO). This makes them promising candidates for symptomatic and disease-modifying treatments in neurodegenerative conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
Adenosine Receptor and Monoamine Oxidase B Inhibition
A related study explored a library of N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones, focusing on their potential to act as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B), making them relevant for the treatment of neurodegenerative diseases, particularly Parkinson's disease. The study identified compounds with high potency and selectivity, which could be significant in the development of new therapeutic agents (Załuski et al., 2019).
Monoamine Oxidases and Adenosine Receptors as Drug Targets
Another relevant study investigated a range of tetrahydropyrimido[2,1-f]purinediones, assessing their interaction with adenosine receptors and their ability to inhibit monoamine oxidases. The study highlighted the potential of these compounds as multiple target drugs, which might offer advantages over single-target therapeutics, especially in the context of neurodegenerative diseases (Koch et al., 2013).
作用機序
Target of Action
The primary target of the compound 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
The compound this compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNAs in bacteria .
Biochemical Pathways
The compound this compound affects the RNA synthesis pathway in bacteria by inhibiting the function of RNAP . This results in the disruption of protein synthesis, which is crucial for the survival and growth of bacteria .
Pharmacokinetics
The compound’s potent antibacterial activity against various bacterial strains suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the inhibition of RNA synthesis in bacteria, leading to the disruption of protein synthesis . This results in the death of the bacteria, thereby exhibiting its antibacterial activity .
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-6-8-18(9-7-16)15-31-24(32)22-23(28(3)26(31)33)27-25-29(13-17(2)14-30(22)25)20-11-10-19(34-4)12-21(20)35-5/h6-12,17H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRWHSAAATQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。